molecular formula C9H17NO4S B15267295 Ethyl 4-methanesulfonylpiperidine-4-carboxylate

Ethyl 4-methanesulfonylpiperidine-4-carboxylate

Cat. No.: B15267295
M. Wt: 235.30 g/mol
InChI Key: JDVPCMZDWCAGOJ-UHFFFAOYSA-N
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Description

Ethyl 4-methanesulfonylpiperidine-4-carboxylate (CAS: 1372589-30-4) is a piperidine derivative characterized by a methanesulfonyl (-SO₂CH₃) group and an ethyl ester (-COOEt) at the 4-position of the piperidine ring. Its hydrochloride salt (CAS: 1372548-29-2) has a molecular formula of C₉H₁₈ClNO₄S and a molecular weight of 271.76 g/mol . The compound is primarily used in research and development, with suppliers such as Parchem Chemicals and Ambeed listing it for laboratory purposes . Limited hazard data are available for the base compound, but its hydrochloride form is classified under precautionary handling guidelines .

Properties

IUPAC Name

ethyl 4-methylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPCMZDWCAGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Ethyl 4-Methanesulfonylpiperidine-4-Carboxylate

Two-Step Synthesis from 4-Piperidone Derivatives

The most widely reported method involves sequential sulfonylation and esterification of 4-piperidone precursors.

Sulfonylation Step

4-Piperidone is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) to introduce the methanesulfonyl group. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.

Reaction Conditions:

  • Reagents: 4-Piperidone (1 eq), MsCl (1.2 eq), TEA (1.5 eq)
  • Solvent: DCM
  • Temperature: 0–5°C
  • Time: 4–6 hours
  • Yield: 85–90% (crude)

The methanesulfonyl group stabilizes the intermediate through electron-withdrawing effects, facilitating subsequent esterification.

Esterification Step

The sulfonylated intermediate undergoes esterification with ethanol under acidic conditions. Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) catalyzes the nucleophilic acyl substitution.

Reaction Conditions:

  • Reagents: Sulfonylated intermediate (1 eq), ethanol (5 eq), HCl (cat.)
  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 12–18 hours
  • Yield: 70–80% (after purification)
Purification and Isolation

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Final purity exceeds 95%.

Table 1. Summary of Two-Step Synthesis

Step Reagents Conditions Yield Purity
Sulfonylation MsCl, TEA, DCM 0–5°C, 4–6 h 85–90% 90%
Esterification Ethanol, HCl, reflux 78°C, 12–18 h 70–80% 95%
Purification Ethanol/water Recrystallization >95%

Alternative Routes from Piperidine Carboxylates

A patent-derived method for analogous piperidine esters involves oxidation-reduction sequences, though adaptations for the target compound remain exploratory.

Oxidation of 4-Picoline Derivatives

Reaction Mechanisms and Stereochemical Considerations

Sulfonylation Mechanism

The methanesulfonyl group is introduced via nucleophilic attack of the piperidine nitrogen on MsCl, facilitated by TEA as a proton scavenger:

$$
\text{4-Piperidone} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{4-Methanesulfonylpiperidin-4-one} + \text{HCl}
$$

Esterification Mechanism

Protonation of the ketone oxygen by HCl activates the carbonyl for nucleophilic attack by ethanol, forming the ethyl ester:

$$
\text{4-Methanesulfonylpiperidin-4-one} + \text{EtOH} \xrightarrow{\text{HCl}} \text{this compound} + \text{H}_2\text{O}
$$

Optimization Strategies

Temperature Control

  • Sulfonylation: Low temperatures (0–5°C) prevent over-sulfonylation and dimerization.
  • Esterification: Reflux conditions (78°C) ensure complete ethanol activation.

Stoichiometry and Catalysis

  • MsCl: A 1.2:1 molar ratio to 4-piperidone maximizes conversion while minimizing side products.
  • Acid Catalysis: HCl concentrations >10 mol% accelerate esterification without degrading the sulfonyl group.

Solvent Selection

  • DCM: Polar aprotic solvent stabilizes the sulfonylation transition state.
  • Ethanol: Acts as both solvent and nucleophile in esterification.

Structural Characterization

Spectroscopic Data

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
  • ¹H NMR (400 MHz, CDCl₃): δ 4.20 (q, 2H, OCH₂CH₃), 3.40 (s, 3H, SO₂CH₃), 3.10–2.80 (m, 4H, piperidine H).
  • HRMS (ESI): m/z calcd. for C₉H₁₇NO₄S [M+H]⁺: 235.08; found: 235.09.

Purity Analysis

  • HPLC: >95% purity (C18 column, acetonitrile/water gradient).

Applications in Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and antiviral agents, where the sulfonyl group enhances binding affinity to target proteins. Recent studies highlight its role in:

  • PROTACs: As a linker for E3 ubiquitin ligase recruitment.
  • CNS Drugs: Improved blood-brain barrier penetration due to lipophilic ester group.

Chemical Reactions Analysis

Key Reactive Functional Groups

Ethyl 4-methanesulfonylpiperidine-4-carboxylate contains two primary reactive sites:

  • Methanesulfonyl group (-SO₂CH₃) : Facilitates nucleophilic substitution reactions.

  • Carboxylate ester (-COOEt) : Susceptible to hydrolysis under acidic or basic conditions.

Hydrolysis of the Carboxylate Ester

The ester group undergoes hydrolysis to form the corresponding carboxylic acid.

  • Conditions : Acidic (e.g., HCl in aqueous ethanol) or basic (e.g., aqueous NaOH) environments.

  • Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the ester bond.

  • Product : 4-Methanesulfonylpiperidine-4-carboxylic acid.

Substitution at the Methanesulfonyl Group

The methanesulfonyl group acts as a leaving group, enabling nucleophilic substitution.

  • Reagents : Nucleophiles (e.g., amines, alcohols) under basic conditions.

  • Mechanism : The sulfonate oxygen stabilizes the transition state, facilitating displacement of the SO₂CH₃ group.

  • Applications : Synthesis of biologically active compounds (e.g., substituted piperidines).

Oxidation and Reduction

While not explicitly detailed in sources, analogous piperidine derivatives undergo oxidation (e.g., to pyridine-like systems) or reduction (e.g., to piperidine alcohols).

Mechanistic Insights

The compound’s reactivity stems from:

  • Electrophilic methanesulfonyl group : Attracts nucleophiles for substitution.

  • Carboxylate ester’s electrophilic carbonyl : Prone to nucleophilic attack during hydrolysis.

Key Considerations

  • Stability : Requires controlled storage (inert atmosphere, dark conditions) to prevent degradation .

  • Safety : Handle with care due to potential hazards (e.g., methanesulfonyl group reactivity) .

Scientific Research Applications

Ethyl 4-methanesulfonylpiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methanesulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: The compound interacts with receptor sites, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Piperidine Carboxylates

Structural and Functional Group Analysis

Piperidine carboxylates exhibit diverse pharmacological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride 1372548-29-2 C₉H₁₈ClNO₄S Methanesulfonyl, ethyl ester Used in R&D limited hazard data
Ethyl 1-(4-chlorobenzyl)-4-(phenylsulfonyl)-4-piperidinecarboxylate 860649-14-5 C₂₂H₂₄ClNO₅S Phenylsulfonyl, 4-chlorobenzyl Potential medicinal applications (e.g., enzyme inhibition)
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate 80142-03-6 C₁₄H₁₈FNO₂ Fluorophenyl Acute oral toxicity (Category 4), skin irritation
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride 1403233-64-6 C₁₀H₂₀ClNO₃ Methoxymethyl Enhanced solubility due to ether group; supplier data available

Physicochemical and Hazard Profiles

  • Methanesulfonyl vs.
  • Halogen Substitutions : Fluorophenyl (CAS 80142-03-6) and chlorobenzyl (CAS 860649-14-5) substituents introduce halogen-dependent toxicity. For example, the fluorophenyl derivative exhibits H302 (harmful if swallowed) and H315 (skin irritation) , whereas chlorobenzyl analogs may target specific enzymes .
  • Ether vs. Ester Modifications : Ethyl 4-(methoxymethyl)piperidine-4-carboxylate (CAS 1403233-64-6) demonstrates altered solubility due to the methoxymethyl group, contrasting with the methanesulfonyl group’s polar nature .

Q & A

Q. What are the recommended synthetic strategies for Ethyl 4-methanesulfonylpiperidine-4-carboxylate?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution at the piperidine ring to introduce the methanesulfonyl group, followed by esterification. For analogous piperidine carboxylates, methods include using cesium carbonate as a base (for SN2 reactions) or coupling agents like EDCl (1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide)) for ester formation . Anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis. Intermediate purification via column chromatography and characterization by 1^1H/13^{13}C NMR or LC-MS is recommended .

Q. How should researchers handle and store this compound safely?

Based on safety data for structurally similar piperidine derivatives (e.g., Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate), this compound likely requires:

  • GHS precautions : Skin/eye protection (gloves, goggles) due to potential irritation (H315/H319) .
  • Storage : In a cool, dry environment under inert gas to prevent degradation.
  • Spill management : Use absorbent materials (e.g., vermiculite) and avoid aqueous washdowns to minimize environmental release .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions and detect conformational dynamics (e.g., piperidine ring puckering) .
  • Mass spectrometry (MS) : For molecular weight validation and purity assessment.
  • X-ray crystallography : To resolve ambiguous stereochemistry using programs like SHELXL .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling electronic environments, particularly around the methanesulfonyl group. DFT can predict activation energies for nucleophilic substitutions, aiding in solvent selection (e.g., polar aprotic solvents) and catalyst design .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

Discrepancies in NMR peaks (e.g., split signals) may arise from ring inversion or rotameric equilibria. Solutions include:

  • Variable-temperature NMR : To freeze dynamic processes and simplify splitting patterns.
  • Computational validation : Compare experimental 1^1H NMR shifts with DFT-calculated values .
  • X-ray crystallography : Definitive structural assignment via SHELX-refined models .

Q. How can researchers assess the biological activity of derivatives?

For piperidine-based compounds, common approaches include:

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases, proteases).
  • Molecular docking : Use software like AutoDock to predict binding affinities to receptors, leveraging the methanesulfonyl group’s electron-withdrawing properties .
  • ADMET profiling : Evaluate solubility (via shake-flask method) and metabolic stability using liver microsomes .

Q. What are the stability challenges under varying pH conditions?

The ester group is prone to hydrolysis in acidic/basic conditions. Stability studies should include:

  • Forced degradation assays : Expose the compound to pH 1–13 buffers and monitor degradation via HPLC.
  • Protective strategies : Use prodrug modifications (e.g., tert-butyl esters) for oral formulations .

Q. How does the methanesulfonyl group influence reactivity in cross-coupling reactions?

The -SO2_2CH3_3 group acts as a strong electron-withdrawing substituent, activating the piperidine ring toward electrophilic aromatic substitution. However, it may deactivate metal-catalyzed couplings (e.g., Suzuki). Computational studies (DFT) can predict regioselectivity in such reactions .

Methodological Considerations

Q. What computational tools are recommended for conformational analysis?

  • Molecular dynamics (MD) simulations : To study ring-flipping kinetics in piperidine derivatives.
  • Gaussian/Spartan software : For optimizing ground-state geometries and calculating torsional barriers .

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Lipophilicity tuning : Aim for logP values 2–3 (calculated via ChemDraw).
  • Reducing hydrogen bond donors : Replace polar groups with bioisosteres (e.g., fluorine substituents) .

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